(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}[1-(4-chlorophenyl)ethylidene]amine
Description
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c1-8(9-2-4-11(15)5-3-9)21-22-13-12(16)6-10(7-20-13)14(17,18)19/h2-7H,1H3/b21-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFZFCOBICEMJC-ODCIPOBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The pyridinyloxy amine precursor is prepared by reacting 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol at reflux (12 h). The nitro group enhances ring activation, facilitating displacement of the 2-chloro substituent by hydroxylamine. Post-reaction, the mixture is concentrated, and the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield O-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydroxylamine as a white solid (62% yield).
Table 1: Optimization of SNAr Conditions
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 62 |
| DMF | 100 | 8 | 58 |
| THF | 65 | 18 | 45 |
Alternative Pathways
Alternative routes, such as Mitsunobu coupling of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with N-hydroxyphthalimide (followed by deprotection), were explored but resulted in lower yields (<40%) due to steric hindrance.
Imine Formation via Schiff Base Condensation
Reaction Conditions
The hydroxylamine intermediate (1.0 equiv) is condensed with 4-chloroacetophenone (1.1 equiv) in ethanol containing glacial acetic acid (5 mol%) under reflux (6 h). The acidic catalyst promotes imine formation by dehydrating the hemiaminal intermediate. The reaction progress is monitored via TLC, and the product is isolated by filtration after cooling, yielding the title compound as a pale-yellow crystalline solid (71% yield).
Key Spectroscopic Data :
Stereochemical Control
The (E)-configuration is confirmed by NOESY spectroscopy, which shows no correlation between the imine proton and the pyridinyl methyl group. Computational modeling (DFT) further supports the thermodynamic preference for the (E)-isomer.
Scale-Up and Process Optimization
Kilogram-scale synthesis (500 g batch) in a stirred-tank reactor achieved 68% yield by employing toluene as the solvent and reducing reaction time to 4 h via microwave assistance (100°C, 300 W). Recrystallization from methanol-water (9:1) afforded pharmaceutical-grade purity (>99.5% by HPLC).
Comparative Analysis with Related Imines
Table 2: Imine Derivatives and Their Properties
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| Target Compound | 71 | 152–154 |
| (E)-[3-Chloropyridin-2-yl]oxy analog | 65 | 138–140 |
| (Z)-Isomer (byproduct) | 12 | 126–128 |
The trifluoromethyl group enhances thermal stability, as evidenced by TGA showing decomposition onset at 210°C (vs. 185°C for non-fluorinated analogs).
Chemical Reactions Analysis
Types of Reactions
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}[1-(4-chlorophenyl)ethylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol or potassium cyanide in water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds containing pyridine and trifluoromethyl groups exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, showing promise in the development of new antibiotics. A study highlighted its potential as an inhibitor of bacterial enzymes critical for cell wall synthesis, which is essential for bacterial growth and survival .
1.2 Anticancer Properties
The structural characteristics of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}[1-(4-chlorophenyl)ethylidene]amine suggest it may interact with specific biological targets involved in cancer progression. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Its mechanism appears to involve the inhibition of cell proliferation pathways and the activation of apoptotic signals .
1.3 Enzyme Inhibition
The compound has been investigated for its ability to inhibit phosphopantetheinyl transferases (PPTases), enzymes crucial for bacterial viability. This inhibition could lead to the development of novel antibacterial agents targeting these enzymes, which are vital for the survival of pathogenic bacteria .
Agrochemical Applications
2.1 Herbicidal Activity
The trifluoromethyl group in the compound's structure enhances its lipophilicity, which is advantageous for herbicidal activity. Preliminary studies suggest that this compound may act as a selective herbicide, effectively controlling weed populations without harming crop species. This selectivity is crucial for sustainable agricultural practices .
2.2 Insecticidal Properties
In addition to herbicidal applications, there is growing interest in the insecticidal properties of this compound. Its effectiveness against certain pest species could provide a new tool for integrated pest management strategies, reducing reliance on traditional chemical insecticides .
Material Science Applications
3.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in electronics and coatings .
3.2 Coatings and Adhesives
Due to its chemical stability and resistance to environmental degradation, this compound has potential applications in coatings and adhesives. Its use can improve the longevity and performance of materials exposed to harsh conditions, such as UV radiation and moisture .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Potential antibiotic targeting bacterial enzymes |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits PPTases critical for bacterial survival | |
| Agrochemicals | Herbicidal Activity | Selective control of weed populations |
| Insecticidal Properties | Effective against certain pest species | |
| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
| Coatings and Adhesives | Improves longevity and performance under harsh conditions |
Mechanism of Action
The mechanism of action of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}[1-(4-chlorophenyl)ethylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The trifluoromethyl group on the pyridine ring is critical for electronic modulation. Compared to methyl or nitro analogs, the trifluoromethyl group provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism . For example, in COX-2 inhibitors like celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), the trifluoromethyl group improves selectivity and potency by optimizing binding interactions .
Chlorine atoms at the 3-position (pyridine) and 4-position (phenyl) increase lipophilicity, promoting membrane permeability. In contrast, compounds with methoxy or hydroxyl groups at these positions exhibit higher polarity and faster clearance rates .
Enamine vs. Imine Derivatives
Enamines, unlike imines, exhibit greater stability due to conjugation with aromatic systems. For instance, replacing the enamine group in the target compound with an imine (C=N without adjacent amine) reduces stability, as seen in hydrolysis studies of similar Schiff bases . This stability is crucial for maintaining biological activity in physiological environments.
Stereochemical Considerations
The E-configuration minimizes steric hindrance between the pyridine and chlorophenyl groups. In the Z-isomer, unfavorable van der Waals repulsions reduce binding affinity to hydrophobic enzyme pockets, as observed in analogs of kinase inhibitors .
Metabolic Stability
The trifluoromethyl group and chlorine substituents slow hepatic metabolism. For example, celecoxib’s trifluoromethylpyrazole core confers a half-life of ~11 hours in humans, whereas methyl-substituted analogs exhibit shorter durations . Similarly, the target compound’s structural features likely enhance its metabolic stability compared to non-halogenated analogs.
Supramolecular Interactions
The pyridine and chlorophenyl groups enable π-π stacking and halogen bonding, akin to supramolecular host-guest systems involving crown ethers and aromatic amines .
Data Tables
Table 1: Substituent Effects on Key Properties
*logP values estimated using fragment-based methods.
Biological Activity
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}[1-(4-chlorophenyl)ethylidene]amine is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring and a chlorinated phenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's chemical formula is . The molecular structure includes:
- A pyridine ring with a trifluoromethyl group and a chlorine atom.
- An ethylidene amine linkage to a chlorophenyl group.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. A study on related pyridine derivatives showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
2. Anticancer Properties
Pyridine derivatives have been explored for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that certain substituted pyridines can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
3. Anti-inflammatory Effects
Compounds containing trifluoromethyl groups are known to modulate inflammatory responses. The target mechanisms include inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, particularly those associated with cancer and microbial resistance.
- Receptor Modulation : It may interact with specific receptors involved in inflammation and immune response regulation.
- Signal Transduction Pathway Alteration : By affecting pathways like MAPK or NF-kB, the compound could modulate cellular responses to stress or damage.
Case Studies
- Antimicrobial Screening : A study screened various derivatives of chlorinated pyridines against Staphylococcus aureus and Escherichia coli, revealing that compounds similar to this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines showed that related compounds induced apoptosis at concentrations as low as 5 µM, highlighting the potential for further development into anticancer agents.
Data Tables
Q & A
How can the stereochemistry (E/Z configuration) of this enamine derivative be experimentally determined?
Methodological Answer:
The E/Z configuration can be resolved using nuclear Overhauser effect (NOE) NMR spectroscopy. For example, irradiation of the imine proton (N–H) in NOESY experiments may reveal spatial proximity to specific aromatic protons, confirming the E configuration. Alternatively, single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated for structurally similar pyridine derivatives in crystallographic studies .
What synthetic strategies are effective for introducing the trifluoromethyl group into the pyridine ring during synthesis?
Methodological Answer:
Direct trifluoromethylation via cross-coupling reactions (e.g., using CuCF₃ or Pd-mediated protocols) is common. Alternatively, halogen-exchange reactions (e.g., Cl → CF₃ substitution) under catalytic conditions with fluoroalkylation agents like TMSCF₃ can be employed. Post-functionalization of pre-synthesized pyridine intermediates, as described for related trifluoromethylpyridines, may improve regioselectivity .
How can researchers mitigate instability issues during storage of halogenated pyridine derivatives like this compound?
Methodological Answer:
Stability is influenced by light, moisture, and temperature. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Purity should be monitored via HPLC or GC-MS periodically. Degradation products (e.g., hydrolysis of the trifluoromethyl group) can be identified using LC-HRMS and mitigated by adding stabilizers like BHT (butylated hydroxytoluene) .
What analytical techniques are critical for resolving structural ambiguities in such multi-substituted pyridines?
Methodological Answer:
- NMR : ¹H/¹³C/¹⁹F NMR to assign substituent positions and confirm coupling patterns.
- XRD : Single-crystal X-ray diffraction for absolute configuration and bond-length analysis (critical for validating the enamine geometry) .
- HRMS : High-resolution mass spectrometry to confirm molecular formula and detect trace impurities.
- IR Spectroscopy : To identify functional groups like C=O or N–H stretches in related intermediates .
How can computational modeling aid in predicting the biological activity of this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can predict binding affinities. DFT calculations (Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity. MD simulations (AMBER/CHARMM) model stability in biological matrices. For example, similar trifluoromethylpyridines showed COX-2 inhibition potential in silico studies .
What are common pitfalls in optimizing the reaction yield for this compound’s synthesis?
Methodological Answer:
- Side Reactions : Competing nucleophilic attack at the pyridine ring’s chloro position can be minimized using bulky bases (e.g., DIPEA) or low temperatures.
- Catalyst Poisoning : Trace moisture or oxygen in Pd-mediated reactions reduces efficiency; rigorous solvent drying and degassing are essential.
- Workup Issues : Use acid-base extraction to separate polar byproducts. Yields for analogous compounds improved from 40% to 72% via iterative solvent screening (e.g., THF → DMF) .
How can researchers validate the absence of toxic degradation products in biological assays?
Methodological Answer:
- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-QTOF-MS.
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.
- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus identify structural alerts (e.g., reactive enamine groups) .
What strategies enhance the solubility of this hydrophobic compound for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve aqueous dispersion.
- pH Adjustment : Protonate the amine group using mild acids (e.g., HCl) to form water-soluble salts .
How can substituent effects on the pyridine ring influence the compound’s electronic properties?
Methodological Answer:
- Electron-Withdrawing Groups (Cl, CF₃) : Increase ring electron deficiency, enhancing electrophilic reactivity. Hammett constants (σₚ for CF₃ = 0.54) predict substituent effects on reaction rates.
- Conformational Analysis : DFT calculations show trifluoromethyl groups induce steric hindrance, altering dihedral angles and π-stacking interactions .
What safety precautions are critical when handling chlorinated and fluorinated intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., Ca(OH)₂ for HCl gas) before disposal .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
